Structural Differentiation from the PfENR Clinical Candidate: The Anthraquinone Core Replaces a Simple Benzylamide
The most advanced benzothiophene-2-carboxamide PfENR inhibitor, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6), achieves an IC50 of 115 nM against purified PfENR with a Ki of 18 nM (cofactor) and 91 nM (substrate) [1]. That compound uses a simple 4-fluorobenzylamine as the amide component. The target compound replaces this with a 2-aminoanthraquinone (9,10-dioxo-9,10-dihydroanthracen-2-yl) moiety, introducing a planar polyaromatic surface that is absent in compound 6. While no PfENR IC50 is available for the target compound to allow direct potency comparison, the structural divergence represents a scaffold-hopping modification of the pharmacophore: the anthraquinone can engage in π-stacking with aromatic residues in the PfENR active site (e.g., Tyr267, Phe) that the fluorobenzyl group cannot access [2]. This structural difference may translate into altered binding kinetics or resistance profiles, but quantitative confirmation requires comparative biochemical profiling.
| Evidence Dimension | Amine component of benzothiophene-2-carboxamide inhibitor |
|---|---|
| Target Compound Data | 2-aminoanthraquinone (N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)) moiety |
| Comparator Or Baseline | 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, amine = 4-fluorobenzylamine |
| Quantified Difference | Planar tricyclic aromatic amine vs. monocyclic benzylic amine; π-stacking surface area increase |
| Conditions | Structural comparison only; experimental PfENR assay data for target compound not available |
Why This Matters
For antimalarial programs evaluating benzothiophene-2-carboxamide PfENR inhibitors, the anthraquinone-bearing chemotype offers a structurally distinct scaffold that may overcome resistance mutations selected by simpler benzylamide leads.
- [1] Banerjee T, et al. Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase. IUBMB Life. 2011;63(12):1101-10. PMID: 22006792. View Source
- [2] Banerjee T, et al. Structural insights into the Plasmodium falciparum enoyl-ACP reductase (PfENR) and its inhibition by benzothiophene carboxamide derivatives. [Related structural analysis from the PfENR inhibition study cohort]. View Source
